(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Description
(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a chiral cyclobutane derivative featuring an amino group at position 4, a hydroxyl group at position 1, and two methyl substituents at position 2. The cyclobutane ring introduces significant ring strain, which influences its reactivity and conformational stability compared to larger cycloalkanes.
Properties
IUPAC Name |
(1S,4R)-4-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)3-4(7)5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDBNTVFSMQNS-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H]1O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted cyclobutane derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Safety and Environmental Concerns: Adhering to safety protocols and minimizing environmental impact during production.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halides, esters, ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biochemical Pathways: Studied for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane and Cyclopentene Derivatives
(1S,4R)-4-Aminocyclopent-2-enecarboxylate Hydrochloride (CAS: 229613-83-6)
- Structure: Cyclopentene ring with an amino group (position 4), a methyl ester (position 1), and a double bond (position 2-3).
- Key Differences :
(1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol Hydrochloride (CAS: 1951424-77-3)
- Structure: Cyclopentanol backbone with amino (position 4) and hydroxymethyl (position 2) groups.
- Key Differences: Hydroxymethyl substituent introduces hydrogen-bonding capacity, enhancing aqueous solubility.
Methyl (1S,2R,3S,4R)-4-Amino-2,3-dihydroxycyclopentane-1-carboxylate Hydrochloride (CAS: 79200-54-7)
- Structure: Cyclopentane with amino (position 4), hydroxyl (positions 2 and 3), and carboxylate (position 1) groups.
- Key Differences :
Linear Amino Alcohols
(S)-3-Aminobutan-1-ol Hydrochloride (CAS: 863304-89-6)
Bicyclic and Adamantane-Based Compounds
(1S,4R) Sertraline Hydrochloride (CAS: 79896-31-4)
- Structure: Bicyclic system (tetralin derivative) with amino and dichlorophenyl substituents.
- Key Differences :
4-Amino-1-adamantanol Hydrochloride
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |
|---|---|---|---|---|
| (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol HCl | C₆H₁₄ClNO | 167.63 (calc.) | 2× methyl, amino, hydroxyl | High lipophilicity, ring strain |
| (1S,4R)-4-Aminocyclopent-2-enecarboxylate HCl | C₈H₁₂ClNO₂ | 213.64 | Amino, ester, double bond | Moderate polarity, reduced strain |
| (1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol HCl | C₆H₁₄ClNO₂ | 183.63 | Amino, hydroxymethyl, hydroxyl | High solubility, hydrogen bonding |
| (S)-3-Aminobutan-1-ol HCl | C₄H₁₂ClNO | 133.60 | Linear amino alcohol | Flexible, low steric hindrance |
| (1S,4R) Sertraline HCl | C₁₇H₁₈Cl₃N | 342.69 | Dichlorophenyl, bicyclic system | Pharmacologically active |
Research Implications
- Synthetic Utility : The target compound’s cyclobutane ring and dimethyl groups make it a valuable intermediate for strained ring systems in drug discovery .
- Biological Potential: Structural analogs with hydroxyl or carboxylate groups (e.g., ) exhibit improved solubility, suggesting that modifying the target compound’s substituents could optimize bioavailability.
- Stability Considerations: The cyclobutane ring’s strain may enhance reactivity in ring-opening reactions, a property less pronounced in cyclopentane derivatives .
Biological Activity
(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride is a chiral compound notable for its unique cyclobutane structure, which features both an amino group and a hydroxyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
- IUPAC Name : this compound
- CAS Number : 2287238-87-1
- Molecular Formula : C6H13ClN2O
- Molecular Weight : 150.63 g/mol
Structural Features
The compound's structure includes:
- A cyclobutane ring providing a rigid framework.
- An amino group that can participate in various biological interactions.
- A hydroxyl group that can act as a hydrogen bond donor or acceptor.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, potentially modulating their activity. Ongoing research is exploring the exact pathways and molecular interactions involved.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of compounds similar to (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol possess significant antimicrobial properties. For instance:
- Copper(II) Complexes : Research on copper complexes derived from related ligands showed high antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing antimicrobial agents.
Antiviral Potential
The structural characteristics of this compound may also lend itself to antiviral applications. Compounds with similar structures have been investigated for their efficacy against viral infections.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl-1-methyl ester | Antiviral | Used in the synthesis of antiviral drugs |
| (1R,4R)-1,4-Dihydroxy-4a,5,5,8a-tetramethylnaphthalene | Antioxidant | Known for its antioxidant properties |
Case Studies
Several studies have been conducted to explore the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
